Ethyl 4-[({1-ethyl-5-oxo-3-[(pyridin-3-ylcarbonyl)amino]-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate
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Overview
Description
ETHYL 4-{2-[1-ETHYL-5-OXO-3-(PYRIDINE-3-AMIDO)-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes a pyridine ring, an imidazolidine ring, and a benzoate ester, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{2-[1-ETHYL-5-OXO-3-(PYRIDINE-3-AMIDO)-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazolidine ring, followed by the introduction of the pyridine moiety and the benzoate ester group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as reaction time, temperature, and pressure, is crucial to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{2-[1-ETHYL-5-OXO-3-(PYRIDINE-3-AMIDO)-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
ETHYL 4-{2-[1-ETHYL-5-OXO-3-(PYRIDINE-3-AMIDO)-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe or ligand in biochemical studies to investigate enzyme interactions and cellular pathways.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific diseases or conditions.
Industry: It can be used in the production of specialty chemicals, materials, and coatings with unique properties.
Mechanism of Action
The mechanism of action of ETHYL 4-{2-[1-ETHYL-5-OXO-3-(PYRIDINE-3-AMIDO)-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction, and modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-{2-[1-ETHYL-5-OXO-3-(PYRIDINE-3-AMIDO)-2-THIOIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE: Similar structure but with a thioimidazolidine ring.
ETHYL 4-{2-[1-ETHYL-5-OXO-3-(PYRIDINE-3-AMIDO)-2-IMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE: Lacks the sulfanylidene group.
Uniqueness
ETHYL 4-{2-[1-ETHYL-5-OXO-3-(PYRIDINE-3-AMIDO)-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE is unique due to its combination of functional groups and rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C22H23N5O5S |
---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
ethyl 4-[[2-[1-ethyl-5-oxo-3-(pyridine-3-carbonylamino)-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C22H23N5O5S/c1-3-26-20(30)17(27(22(26)33)25-19(29)15-6-5-11-23-13-15)12-18(28)24-16-9-7-14(8-10-16)21(31)32-4-2/h5-11,13,17H,3-4,12H2,1-2H3,(H,24,28)(H,25,29) |
InChI Key |
WUWBCHGCWLTZBH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(N(C1=S)NC(=O)C2=CN=CC=C2)CC(=O)NC3=CC=C(C=C3)C(=O)OCC |
Origin of Product |
United States |
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